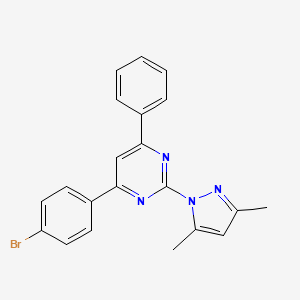![molecular formula C20H25NO5 B3558433 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B3558433.png)
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2,6-dimethoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, a paper titled “Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7 …” provides some insights into the synthesis process . Another paper titled “Structure-Activity Relationship Studies on Tetrahydroisoquinoline …” also discusses the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies . The compound has a complex structure with multiple functional groups, including methoxy groups and an isoquinoline ring.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several papers . These studies provide insights into the reactivity of this compound and its potential use in various chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . These studies provide insights into the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and other properties.Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-23-16-9-14-5-6-21(12-15(14)10-17(16)24-2)11-13-7-18(25-3)20(22)19(8-13)26-4/h7-10,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZOTMLMTMUUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[4,6-bis(4-methoxyphenyl)pyrimidin-2-yl]amino]benzoate](/img/structure/B3558357.png)
![4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3558369.png)


![4-bromo-6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B3558402.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558421.png)
![1-(4-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3558426.png)


![1-[(5-bromo-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558452.png)
![2-Bromo-6-methoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B3558457.png)
![1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3558470.png)

